S-(Thiobenzoyl)thioglycolic acid
Overview
Description
S-(Thiobenzoyl)thioglycolic acid, also known as (thiobenzoylthio)acetic acid, is a chemical compound with the molecular formula C9H8O2S2 and a molecular weight of 212.29 g/mol . It is a reagent commonly used for thiobenzoylation, a process that introduces a thiobenzoyl group into a molecule . This compound is known for its role in the transformation of threonine into β-methylcysteine .
Mechanism of Action
Target of Action
S-(Thiobenzoyl)thioglycolic acid, also known as 2-((Phenylcarbonothioyl)thio)acetic acid, is primarily used as a reagent for thiobenzoylation . It participates in the transformation of threonine into β-methylcysteine . Threonine is an essential amino acid that plays a crucial role in protein synthesis.
Mode of Action
The compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent during the copolymerization of styrene and divinylbenzene . It is also employed as a chain-transfer agent for the RAFT polymerizations of styrene, methyl methacrylate, and butyl acrylate .
Biochemical Pathways
This compound is involved in the transformation of threonine into β-methylcysteine . This process is part of the broader biochemical pathway of protein synthesis and modification. The compound’s role as a RAFT agent also implicates it in the polymerization pathways of various monomers .
Pharmacokinetics
Its solubility in acetone (25 mg/ml, clear) suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the transformation of threonine into β-methylcysteine . This transformation is crucial for the synthesis and modification of proteins. Additionally, its role as a RAFT agent results in the controlled polymerization of various monomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . .
Biochemical Analysis
Biochemical Properties
S-(Thiobenzoyl)thioglycolic acid plays a crucial role in biochemical reactions, particularly in protein sequencing and analysis. It is used as a gel permeation chromatography stationary phase, which is useful for the separation and analysis of proteins, polypeptides, amino acids, and other substances . The compound interacts with various enzymes and proteins, facilitating the separation and identification of these biomolecules. For instance, it has been shown to inhibit the growth of cells in culture, indicating its potential antitumor properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit cell growth suggests that it may interfere with specific signaling pathways that regulate cell proliferation and survival . Additionally, its impact on gene expression and cellular metabolism could lead to changes in the overall cellular function, potentially contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit certain enzymes involved in cell growth and proliferation, leading to reduced cell viability . Additionally, this compound may induce changes in gene expression, further contributing to its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable in water and can maintain its activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can influence the overall metabolic activity within cells, potentially leading to changes in cellular function and viability . Additionally, this compound may affect the levels of specific metabolites, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Thiobenzoyl)thioglycolic acid can be synthesized through the reaction of thiobenzoic acid with thioglycolic acid under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: S-(Thiobenzoyl)thioglycolic acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkoxides to form thiobenzoic acid O-esters.
Addition Reactions: It participates in the formation of N-thiobenzoylamino acids by reacting with amino acids.
Common Reagents and Conditions:
Alkoxides: Used in the formation of thiobenzoic acid O-esters.
Amino Acids: React with this compound to form N-thiobenzoylamino acids.
Major Products:
Thiobenzoic Acid O-Esters: Formed from reactions with alkoxides.
N-Thiobenzoylamino Acids: Formed from reactions with amino acids.
Scientific Research Applications
S-(Thiobenzoyl)thioglycolic acid has several applications in scientific research:
Chemistry: It is used as a reversible addition-fragmentation chain transfer (RAFT) agent during the copolymerization of styrene and divinylbenzene.
Medicine: Its role in modifying amino acids can be leveraged in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialized polymers and materials through RAFT polymerization.
Comparison with Similar Compounds
Thiobenzoic Acid: Shares the thiobenzoyl group but lacks the thioglycolic acid moiety.
Bis(thiobenzoyl) Disulfide: Contains two thiobenzoyl groups linked by a disulfide bond.
2-(Benzothioylthio)acetic Acid: Similar structure but with variations in the functional groups.
Uniqueness: S-(Thiobenzoyl)thioglycolic acid is unique due to its dual functionality, combining the properties of thiobenzoic acid and thioglycolic acid. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEIANFIOZTEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240972 | |
Record name | ((Phenylthioxomethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-91-6 | |
Record name | S-(Thiobenzoyl)thioglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Phenylthioxomethyl)thio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 942-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 942-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((Phenylthioxomethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(phenylthioxomethyl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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